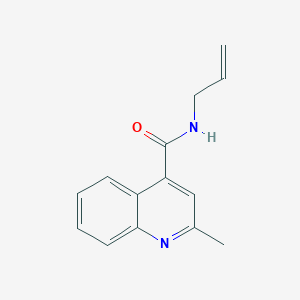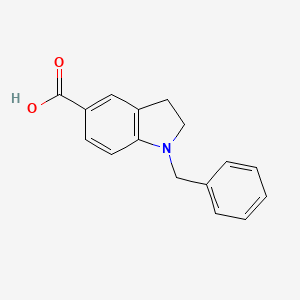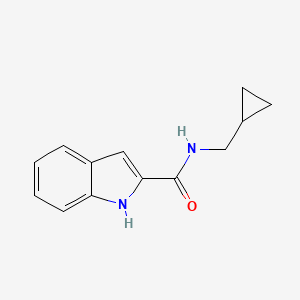
2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide is a chemical compound with potential applications in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide has potential applications in scientific research due to its diverse biological activities. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide is not fully understood. However, it has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide in lab experiments is its diverse biological activities, which make it a useful tool for investigating various cellular processes. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further research is needed to investigate its mechanism of action in these conditions and to determine its efficacy in animal models and clinical trials. Another area of interest is its potential use as a chemotherapeutic agent. Further research is needed to investigate its anticancer properties and to determine its efficacy in various cancer models. Additionally, further research is needed to optimize the synthesis method and to investigate the structure-activity relationship of this compound.
Méthodes De Synthèse
2-methyl-N-(prop-2-en-1-yl)quinoline-4-carboxamide can be synthesized using a variety of methods. One common method is the reaction of 2-methylquinoline-4-carboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product can be purified using column chromatography or recrystallization.
Propriétés
IUPAC Name |
2-methyl-N-prop-2-enylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-8-15-14(17)12-9-10(2)16-13-7-5-4-6-11(12)13/h3-7,9H,1,8H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNBOVQBDHAVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-yl]acetamide](/img/structure/B7463633.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide](/img/structure/B7463643.png)
![N-[2-methyl-3-(tetrazol-1-yl)phenyl]-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7463647.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-2-(oxolan-2-ylmethylsulfanyl)benzamide](/img/structure/B7463655.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)




![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)